molecular formula C12H15N3O6S B2980907 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 1226449-00-8

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No.: B2980907
CAS No.: 1226449-00-8
M. Wt: 329.33
InChI Key: BOMRJNJOKFGALR-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone: is a complex organic compound characterized by its unique structural features, including a cyclopropylsulfonyl group attached to a piperazine ring and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropylsulfonyl group and the piperazine ring. These components are then coupled using appropriate reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like thionyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Cyclopropylsulfonyl)piperazin-1-yl]ethan-1-ol

  • {2- [4- (cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine

  • 2-(4-\u73AF\u4E19\u57FA\u78FA\u9170\u57FA\u54CC\u55EA-1-\u57FA)

Uniqueness: This compound stands out due to its specific structural features and potential applications. While similar compounds may share some structural elements, the presence of the nitrofuran group in this compound adds a unique dimension to its chemical and biological properties.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6S/c16-12(10-3-4-11(21-10)15(17)18)13-5-7-14(8-6-13)22(19,20)9-1-2-9/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMRJNJOKFGALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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